molecular formula C12H12N2O2 B12873367 (2-ethoxyphenyl)(1H-pyrazol-1-yl)methanone

(2-ethoxyphenyl)(1H-pyrazol-1-yl)methanone

Cat. No.: B12873367
M. Wt: 216.24 g/mol
InChI Key: NJOXFFCKFCQCFA-UHFFFAOYSA-N
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Description

(2-Ethoxyphenyl)(1H-pyrazol-1-yl)methanone is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-ethoxyphenyl)(1H-pyrazol-1-yl)methanone typically involves the reaction of an aldehyde with pyrazole. One common method is the oxidative functionalization of an aldehyde with pyrazole using oxoammonium salts as oxidants. For example, 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium nitrate can be used as the oxidant in a solvent-free reaction at 55°C for 3 hours .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: (2-Ethoxyphenyl)(1H-pyrazol-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(2-Ethoxyphenyl)(1H-pyrazol-1-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-ethoxyphenyl)(1H-pyrazol-1-yl)methanone involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: (2-Ethoxyphenyl)(1H-pyrazol-1-yl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxyphenyl group can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

(2-ethoxyphenyl)-pyrazol-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-16-11-7-4-3-6-10(11)12(15)14-9-5-8-13-14/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJOXFFCKFCQCFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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